![molecular formula C9H15O3P B13828360 Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate CAS No. 31503-77-2](/img/structure/B13828360.png)
Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl tricyclo[22102,6]hept-3-ylphosphonate is a complex organic compound with the molecular formula C9H15O3P This compound is characterized by its unique tricyclic structure, which includes a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate typically involves the reaction of tricyclo[2.2.1.02,6]hept-3-yl derivatives with phosphonate reagents under controlled conditions. One common method includes the use of dimethyl phosphite in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phosphonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted tricyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, facilitating various chemical transformations. The tricyclic structure provides stability and rigidity, enhancing its reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.2.1.02,6]heptane: A similar tricyclic compound without the phosphonate group.
Dimethyl phosphonate: A simpler phosphonate compound without the tricyclic structure.
Uniqueness
Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate is unique due to its combination of a tricyclic structure and a phosphonate group. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
31503-77-2 |
|---|---|
Molecular Formula |
C9H15O3P |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
3-dimethoxyphosphoryltricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C9H15O3P/c1-11-13(10,12-2)9-5-3-6-7(4-5)8(6)9/h5-9H,3-4H2,1-2H3 |
InChI Key |
LNJZOUNKFXDNDY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1C2CC3C1C3C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


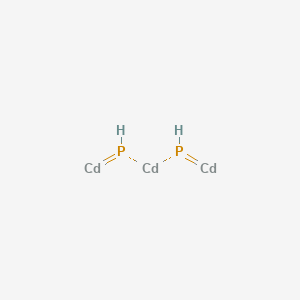
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
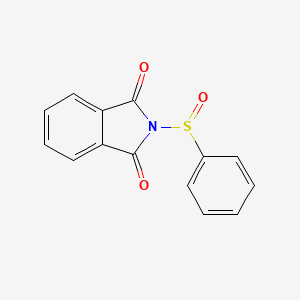
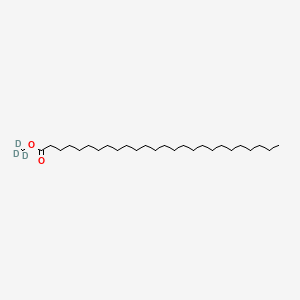
![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)
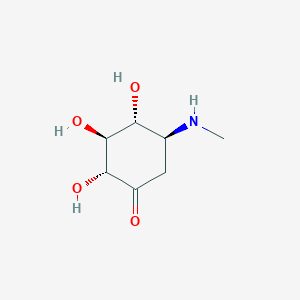
![2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B13828334.png)
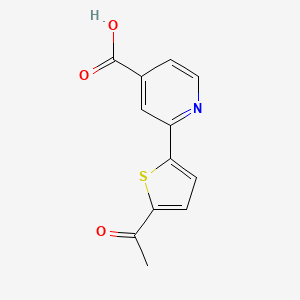

![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)
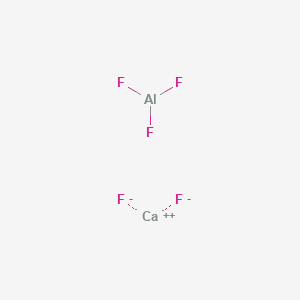

![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)
